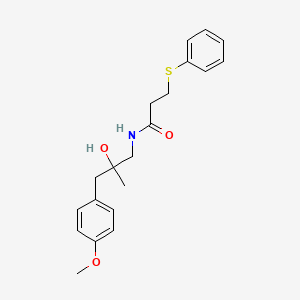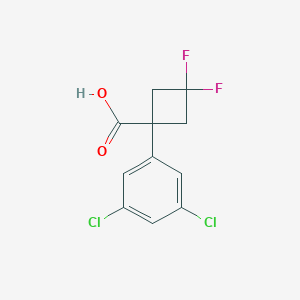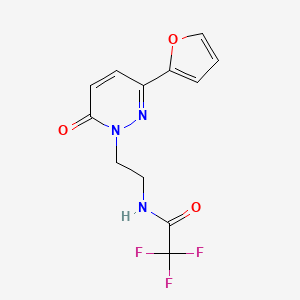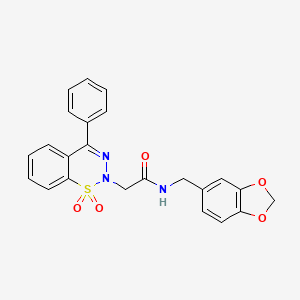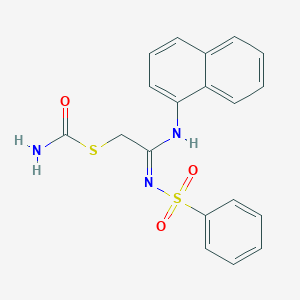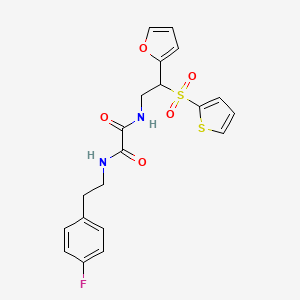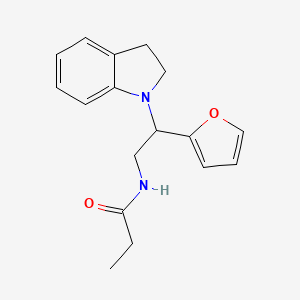![molecular formula C25H20ClF2N3O2S B2479408 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline CAS No. 866844-30-6](/img/structure/B2479408.png)
6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- 6-Chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline is a chemical compound with potential pharmacological properties.
- It belongs to the class of quinoline derivatives and contains both piperazine and sulfonyl groups.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, including chloroquinoline, fluorophenylpiperazine, and sulfonyl chloride.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular structure consists of a quinoline core with chloro, fluorophenyl, and piperazine substituents.
- The exact arrangement of atoms and bond angles can be determined through X-ray diffraction analysis.
Chemical Reactions Analysis
- The compound may undergo various chemical reactions, including substitution, addition, and cyclization reactions.
- Specific reactions would depend on the functional groups present and reaction conditions.
Physical And Chemical Properties Analysis
- Physical properties include melting point, solubility, and stability.
- Chemical properties relate to reactivity, acidity/basicity, and potential degradation pathways.
Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
Research by Ullah and Altaf (2014) and Ullah and Stoeckli-Evans (2021) focused on the crystal structure of compounds structurally related to the specified chemical. These studies revealed extensive hydrogen bonding and short contact resulting in the formation of one-dimensional networks, which are significant for understanding the physical properties and potential applications of such compounds in various fields like material science and pharmacology (Ullah & Altaf, 2014); (Ullah & Stoeckli-Evans, 2021).
2. Photochemistry in Aqueous Solutions
Mella, Fasani, and Albini (2001) explored the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions. Their findings on the behavior of this compound under different conditions contribute to a deeper understanding of the chemical's stability and reactivity, which is crucial for its potential use in various applications, including drug development and environmental studies (Mella, Fasani, & Albini, 2001).
3. Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials were studied by Ziegler et al. (1990). This research is crucial for understanding how structural changes in quinolone compounds affect their antibacterial activity, which can guide the development of more effective antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
4. Anticancer Activity and Compound Design
Solomon, Pundir, and Lee (2019) examined novel 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach to enhance their anticancer activities. Their research contributes significantly to the understanding of how these compounds can be effectively used in cancer treatment, providing insights into the design of new anticancer drugs (Solomon, Pundir, & Lee, 2019).
Safety And Hazards
- Safety data, toxicity, and potential hazards should be assessed based on available literature.
- Consult relevant safety sheets and research articles for detailed information.
Direcciones Futuras
- Investigate its potential as a drug candidate or therapeutic agent.
- Explore its biological activity, pharmacokinetics, and pharmacodynamics.
- Consider optimization for improved efficacy and reduced toxicity.
Propiedades
IUPAC Name |
6-chloro-4-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClF2N3O2S/c26-17-1-10-23-22(15-17)25(24(16-29-23)34(32,33)21-8-4-19(28)5-9-21)31-13-11-30(12-14-31)20-6-2-18(27)3-7-20/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPDUJWFZKKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(4-(4-fluorophenyl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-6-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2479325.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2479329.png)
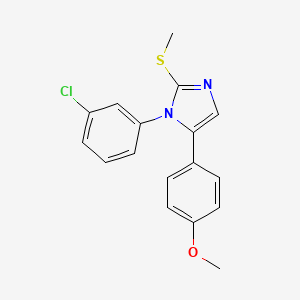
![(E)-N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2479332.png)
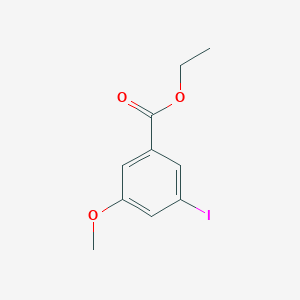
![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)
![ethyl 2-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2479339.png)
